REACTION_CXSMILES
|
C([O:5][C:6](=[O:42])[CH2:7][O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH:16]2[S:20][C:19](=[O:21])[N:18](C(C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC=CC=3)[C:17]2=[O:41])=[CH:11][CH:10]=1)(C)(C)C.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(OCC)(=O)C>C1(C)C=CC=CC=1>[O:21]=[C:19]1[NH:18][C:17](=[O:41])[CH:16]([CH2:15][C:12]2[CH:13]=[CH:14][C:9]([O:8][CH2:7][C:6]([OH:42])=[O:5])=[CH:10][CH:11]=2)[S:20]1 |f:1.2|
|
Name
|
4-(2,4-dioxo-3-tritylthiazolidin-5-ylmethyl)phenoxyacetic acid t-butyl ester
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(COC1=CC=C(C=C1)CC1C(N(C(S1)=O)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O)=O
|
Name
|
|
Quantity
|
204 mg
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 25° C. for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were filtered
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1SC(C(N1)=O)CC1=CC=C(OCC(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |